N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-14(4-2)13(16)12-8-9-7-10(15(17)18)5-6-11(9)19-12/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNRUOIDCTYJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229488 | |
| Record name | N,N-Diethyl-5-nitrobenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477847-39-5 | |
| Record name | N,N-Diethyl-5-nitrobenzo[b]thiophene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477847-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-5-nitrobenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Carboxylation: The carboxamide group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylic acid derivatives.
N,N-Diethylation: The final step involves the diethylation of the amide nitrogen, which can be achieved using diethylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The benzothiophene core can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: Formation of N,N-diethyl-5-amino-1-benzothiophene-2-carboxamide.
Substitution: Formation of various substituted benzothiophene derivatives.
Oxidation: Formation of benzothiophene sulfoxides or sulfones.
Scientific Research Applications
N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide with structurally related carboxamides:
Key Observations:
- Nitro Group Position: The 5-nitro position in the target compound contrasts with 6-nitro in ’s analog, which may alter electronic distribution and receptor binding.
- Heterocyclic Variations: Thiazolyl-linked nitrothiophene carboxamides () exhibit antibacterial activity, suggesting that the benzothiophene core in the target compound could be modified for similar applications.
Purity and Analytical Data
- The target compound’s purity (>90% ) exceeds that of ’s trifluoromethylphenyl analog (42%) but is lower than the difluorophenyl derivative (99.05%), indicating substituent-dependent synthesis efficiency .
- Analytical characterization (e.g., ¹H NMR, LCMS) is critical for confirming structural integrity across analogs .
Biological Activity
N,N-Diethyl-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the compound's antibacterial, antiparasitic, and potential anticancer properties, supported by research findings and case studies.
1. Antibacterial Activity
The antibacterial properties of nitrothiophene carboxamides, including this compound, have been extensively studied. These compounds are known to be prodrugs that require activation by bacterial nitroreductases to exert their effects.
Nitro compounds typically undergo reduction in bacterial cells, leading to the production of reactive intermediates that can bind covalently to DNA, causing cellular damage and death. Research has shown that these compounds are effective against various strains of Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. .
Efficacy in Models
In a study involving mouse thigh infection models, nitrothiophene carboxamides demonstrated significant bactericidal activity against multi-drug resistant strains. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial effects .
2. Antiparasitic Activity
This compound has also shown promise in antiparasitic applications. Benzothiophene derivatives have been tested for their efficacy against malaria parasites, demonstrating activity against both erythrocytic and liver stages .
Case Study: Malaria
In one study, benzothiophene carboxamide compounds exhibited potent antimalarial activity, suggesting that they could serve as dual-action agents targeting different stages of the parasite's lifecycle. This is particularly relevant given the challenges posed by drug resistance in current antimalarial therapies .
3. Anticancer Potential
Recent investigations into the anticancer properties of nitro-containing compounds have highlighted their potential as therapeutic agents against various cancer cell lines.
In Vitro Studies
A study assessed the antiproliferative effects of benzothiophene derivatives on pancreatic cancer cell lines. The results indicated that these compounds significantly reduced cell viability, with some derivatives exhibiting superior potency compared to established anticancer drugs .
4. Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound:
| Activity | Target | Mechanism | Efficacy |
|---|---|---|---|
| Antibacterial | E. coli, Klebsiella spp. | Activation by nitroreductases leading to DNA damage | Low MIC values in models |
| Antiparasitic | Malaria parasites | Dual-action against erythrocytic and liver stages | Potent activity observed |
| Anticancer | Pancreatic cancer cell lines | Induction of apoptosis and inhibition of cell proliferation | Significant reduction in viability |
5. Conclusion
This compound represents a promising candidate for further development in antibacterial and antiparasitic therapies, as well as potential applications in oncology. Continued research into its mechanisms of action and efficacy across various biological systems will be crucial for understanding its full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide?
- Methodological Answer : A common approach involves reacting 1-benzothiophene-2-carbonyl chloride with diethylamine in an aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux conditions. The nitro group can be introduced via nitration of the benzothiophene core prior to amide formation. Reaction progress is monitored using TLC, and purification is achieved via recrystallization or column chromatography . For analogous compounds, stoichiometric control of reagents and low-temperature conditions (0–5°C) minimize side reactions like over-nitration or decomposition .
Q. Which spectroscopic and crystallographic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the presence of diethylamide protons (δ ~1.1–1.3 ppm for CH, ~3.3–3.5 ppm for CH) and aromatic protons from the benzothiophene core. The nitro group’s electron-withdrawing effect shifts adjacent protons downfield .
- XRD : Single-crystal X-ray diffraction resolves the spatial arrangement of the nitro and amide groups, dihedral angles between aromatic rings, and intermolecular interactions (e.g., C–H···O/S hydrogen bonds), which influence crystallinity and stability .
- IR : Stretching frequencies for NO (~1520 cm) and amide C=O (~1680 cm) validate functional group integrity .
Q. What are the common chemical transformations of the nitro group in this compound?
- Methodological Answer : The nitro group can undergo:
- Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding N,N-diethyl-5-amino-1-benzothiophene-2-carboxamide. Reaction conditions (pressure, solvent polarity) must be optimized to prevent over-reduction .
- Nucleophilic Aromatic Substitution : Electron-deficient aromatic rings allow substitution with thiols or amines under basic conditions (e.g., KCO/DMF), though steric hindrance from the diethylamide may limit reactivity .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density distribution, identifying nucleophilic/electrophilic sites. Fukui indices predict regioselectivity for substitutions .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) by aligning the nitro and amide groups with active-site residues. Docking scores correlate with experimental IC values for activity studies .
- MD Simulations : Assess stability in solvated systems (e.g., water, DMSO) to evaluate aggregation tendencies or conformational changes affecting bioavailability .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Validate potency (e.g., IC) using standardized assays (e.g., MTT for cytotoxicity) with controlled cell lines and replicate experiments (n ≥ 3).
- Metabolite Profiling : LC-MS identifies degradation products or active metabolites that may skew results. For example, nitro-reductase activity in certain cell lines can convert the nitro group to cytotoxic intermediates .
- Structural Analog Comparison : Benchmark against derivatives (e.g., replacing diethylamide with dimethylamide) to isolate electronic/steric effects on activity .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate) to slow crystallization and improve crystal quality.
- Additives : Introduce co-formers (e.g., carboxylic acids) to promote hydrogen-bonded supramolecular assemblies. Evidence from analogous carboxamides shows that weak C–H···O/S interactions guide crystal packing .
- Temperature Gradients : Gradual cooling from 50°C to 4°C reduces lattice defects, as rapid cooling often yields amorphous solids .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the amide bond.
- Characterization : Cross-validate NMR and XRD data with computational predictions to confirm assignments.
- Advanced Studies : Combine in vitro assays with in silico models to rationalize structure-activity relationships.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
